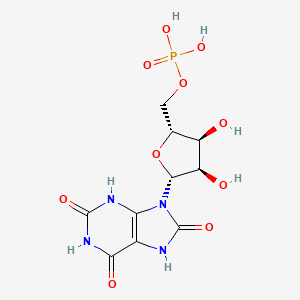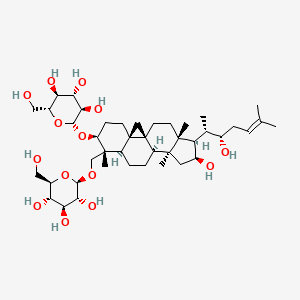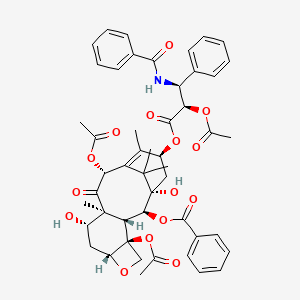
2'-Acetiltaxol
Descripción general
Descripción
2'-Acetyltaxol is a synthetic derivative of the natural product taxol, a diterpene isolated from the bark of the Pacific yew tree. Taxol is a powerful anti-cancer agent and has been used in the treatment of various types of cancer, including breast, ovarian, and lung cancer. 2'-Acetyltaxol is a modified form of taxol that has been found to be more active than the natural form in certain types of cancer cells. It has recently been studied as a potential therapeutic agent for the treatment of certain types of cancer.
Aplicaciones Científicas De Investigación
Tratamiento del cáncer
El 2’-Acetiltaxol, como su compuesto original Taxol, ha sido ampliamente estudiado por su potencial en el tratamiento del cáncer . Ha mostrado resultados prometedores en estudios preclínicos contra varios tipos de cáncer . El compuesto funciona interfiriendo con la división celular, previniendo el crecimiento y la propagación de las células cancerosas .
Mecanismos de acción y resistencia
Comprender los mecanismos de acción y resistencia del 2’-Acetiltaxol puede ayudar a mejorar su eficacia en el tratamiento del cáncer . Los estudios han demostrado que el compuesto se une a la tubulina, una proteína involucrada en la división celular, y previene su funcionamiento normal . Esto interrumpe el ciclo celular y lleva a la muerte celular . Sin embargo, algunas células cancerosas pueden desarrollar resistencia al 2’-Acetiltaxol, lo que constituye un desafío importante en su uso clínico .
Desarrollo de fármacos
El 2’-Acetiltaxol es un compuesto valioso en el desarrollo de fármacos . Su estructura única y mecanismo de acción lo convierten en un candidato potencial para el desarrollo de nuevos fármacos anticancerígenos . Los investigadores también están explorando formas de mejorar su solubilidad en agua y especificidad, lo que podría mejorar su potencial terapéutico .
Investigación en biología celular
El 2’-Acetiltaxol se utiliza como herramienta en la investigación en biología celular . Ayuda a los científicos a comprender los complejos mecanismos involucrados en la polimerización y despolimerización de los microtúbulos . Este conocimiento puede contribuir al desarrollo de nuevos tratamientos para enfermedades relacionadas con la división celular, como el cáncer .
Estudios de biodegradación
Se están investigando las vías de biodegradación del 2’-Acetiltaxol utilizando diversas células cultivadas . Comprender cómo se metaboliza este compuesto puede proporcionar información sobre su farmacocinética y ayudar a optimizar su uso en el tratamiento del cáncer .
Síntesis y producción
Se están realizando esfuerzos para mejorar la síntesis y producción del 2’-Acetiltaxol . Esto incluye explorar el potencial del cultivo de células vegetales para la producción de taxanos, la semisíntesis del compuesto y la síntesis total del 2’-Acetiltaxol y sus análogos . Estos esfuerzos apuntan a garantizar un suministro sostenible del compuesto para la investigación y el uso clínico .
Mecanismo De Acción
Target of Action
The primary target of 2’-Acetyltaxol, similar to its parent compound Taxol, is the microtubule structures within cells . Microtubules play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
2’-Acetyltaxol interacts with its targets, the microtubules, by promoting their assembly in the absence of exogenous GTP . This suggests that 2’-Acetyltaxol may be converted intracellularly to either Taxol or unknown Taxol metabolites .
Biochemical Pathways
The primary biochemical pathway affected by 2’-Acetyltaxol is the microtubule assembly pathway . By promoting the assembly of microtubules, 2’-Acetyltaxol affects the normal dynamics of microtubule formation and disassembly, which is crucial for cell division . This disruption can lead to cell cycle arrest and ultimately, cell death .
Pharmacokinetics
Taxol is known to be administered intravenously and is widely distributed in the body . It is metabolized primarily in the liver and excreted via the biliary system .
Result of Action
The primary result of 2’-Acetyltaxol’s action is the inhibition of cell growth. This is achieved through the disruption of normal microtubule dynamics, leading to cell cycle arrest and cell death . This makes 2’-Acetyltaxol a potential candidate for cancer therapy .
Análisis Bioquímico
Biochemical Properties
2’-Acetyltaxol is known for its interaction with microtubules, although it does not promote their polymerization. This compound interacts with tubulin, the protein subunit of microtubules, but the addition of an acetyl group at the 2’ position results in a loss of microtubule polymerization activity . Despite this, 2’-Acetyltaxol retains cytotoxic properties, indicating that it may interact with other cellular components or pathways . The exact nature of these interactions remains an area of active research.
Cellular Effects
2’-Acetyltaxol has been shown to exhibit cytotoxic effects on various cell lines, including the macrophage-like cell line J774.2 . This compound affects cell replication and can induce cell death, although it does not promote microtubule assembly in vitro.
Molecular Mechanism
The molecular mechanism of 2’-Acetyltaxol involves its interaction with tubulin, although it does not promote microtubule polymerization . The addition of an acetyl group at the 2’ position alters the binding affinity of the compound for tubulin, resulting in a loss of microtubule-stabilizing activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Acetyltaxol have been observed to change over time. The compound is relatively stable, but its cytotoxic effects can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of 2’-Acetyltaxol in animal models vary with different dosages. At lower doses, the compound exhibits cytotoxic effects without significant toxicity, but at higher doses, it can induce adverse effects such as hepatotoxicity and neurotoxicity . The threshold effects and toxicities observed in these studies highlight the importance of careful dosage optimization for potential therapeutic applications .
Metabolic Pathways
2’-Acetyltaxol is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, which play a role in its biotransformation and elimination . The metabolic flux and levels of metabolites can be affected by the presence of 2’-Acetyltaxol, but detailed studies on its metabolic pathways are still needed .
Transport and Distribution
The transport and distribution of 2’-Acetyltaxol within cells and tissues involve interactions with drug transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, affecting its localization and accumulation within specific tissues .
Subcellular Localization
2’-Acetyltaxol is localized within various subcellular compartments, including the cytoplasm and possibly the nucleus . The compound’s subcellular localization can influence its activity and function, with potential targeting signals or post-translational modifications directing it to specific organelles .
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-2-acetyloxy-3-benzamido-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H53NO15/c1-26-33(63-45(58)39(62-28(3)52)37(30-17-11-8-12-18-30)50-43(56)31-19-13-9-14-20-31)24-49(59)42(64-44(57)32-21-15-10-16-22-32)40-47(7,34(54)23-35-48(40,25-60-35)65-29(4)53)41(55)38(61-27(2)51)36(26)46(49,5)6/h8-22,33-35,37-40,42,54,59H,23-25H2,1-7H3,(H,50,56)/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVCSECZNFZVKP-XOVTVWCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H53NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317325 | |
| Record name | 2′-Acetyltaxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
895.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92950-40-8 | |
| Record name | 2′-Acetyltaxol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92950-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Acetyltaxol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092950408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2′-Acetyltaxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 2' hydroxyl group in the taxol structure for its biological activity?
A1: The research highlights that the presence of a free hydroxyl group at the 2' position of the taxol side chain is crucial for its biological activity. This is evident from the observation that 2'-(t-butyldimethylsilyl)taxol (5), which lacks the free hydroxyl group, exhibits essentially no activity. [] This suggests that this specific hydroxyl group is likely involved in key interactions with its biological target, potentially through hydrogen bonding or other intermolecular forces.
Q2: What happens when 2'-acetyltaxol derivatives are treated with 1,5-diazabicyclo[5.4.0]undec-7-ene (DBU)?
A2: Treatment of 2'-acetyltaxol derivatives with DBU leads to epimerization at the 2' position. [] This means that the stereochemistry at the 2' carbon atom is inverted. This reaction highlights the sensitivity of this particular position in the taxol structure to chemical modification and its potential influence on the compound's overall activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


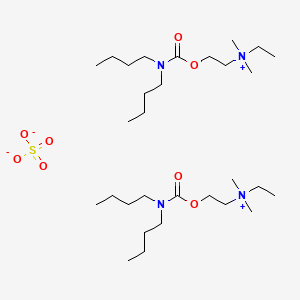


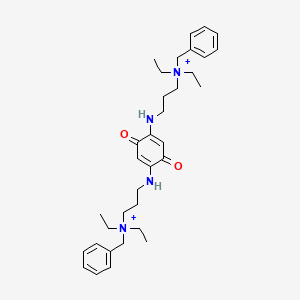

![[(7S,8S)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B1213218.png)

![[2-[17-(1-Hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonic acid](/img/structure/B1213220.png)
![(2S,3R,5R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1213222.png)
